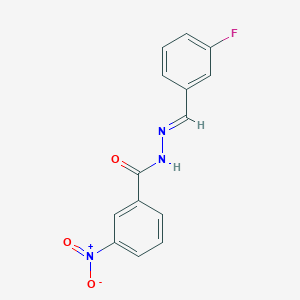![molecular formula C18H17ClN2OS B5887897 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5887897.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide, also known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTA-1 is a small molecule that belongs to the benzothiazole class of compounds. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide is not fully understood, but it is believed to act on a number of different targets in the body. One of the main targets is the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide may help to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been found to have a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of a range of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has a number of advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and study. It has also been found to have a range of biochemical and physiological effects, which makes it a promising candidate for further research.
However, there are also limitations to the use of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can effectively study its effects. Additionally, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are a number of future directions for research on N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide. One area of interest is in the development of more potent and selective inhibitors of acetylcholinesterase. This could lead to the development of more effective treatments for neurodegenerative diseases.
Another area of interest is in the study of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide's effects on other targets in the body. This could help to identify new therapeutic applications for the compound.
Finally, more research is needed to fully understand the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide. This could help to inform the design of future experiments and lead to the development of more effective treatments.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been described in the literature. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-aminobenzothiazole in the presence of a reducing agent. The resulting intermediate is then reacted with 3-methylbutanoyl chloride to yield N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been studied for its potential therapeutic applications in a number of areas. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been found to have neuroprotective effects, which may help to slow or prevent the progression of these diseases.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-11(2)9-17(22)20-12-7-8-14(19)13(10-12)18-21-15-5-3-4-6-16(15)23-18/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEJZPSLACUCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)


![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)
![2-adamantyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5887868.png)

![3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)


![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)

![5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)